molecular formula C15H17FN4O B6031195 6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone

6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone

Cat. No. B6031195
M. Wt: 288.32 g/mol
InChI Key: XGOWDSXOGASSCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone is a chemical compound that has been the focus of scientific research due to its potential use in the development of new drugs. This compound is also known as FPMP, and it has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been studied extensively. It has been shown to inhibit the activity of GSK-3β, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. This inhibition leads to the activation of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell proliferation and differentiation. Additionally, it has been shown to act as an antagonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of GSK-3β, which leads to the activation of the Wnt/β-catenin signaling pathway. This activation promotes cell proliferation and differentiation. Additionally, it has been shown to act as an antagonist of the serotonin receptor 5-HT1A, which leads to the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone in lab experiments include its potential use in the development of new drugs for various diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.

Future Directions

There are several future directions for the research on 6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone. These include further studies on the mechanism of action, the development of new drugs for various diseases, and the determination of the safety and efficacy of this compound. Additionally, future studies could focus on the optimization of the synthesis method to produce higher yields of the compound.

Synthesis Methods

The synthesis of 6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been achieved using several methods, including the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine followed by cyclization with cyanamide. Another method involves the reaction of 4-fluorobenzaldehyde with 4-methylpiperazine followed by the addition of hydroxylamine hydrochloride and then cyclization with cyanamide. These methods have been optimized to produce high yields of the compound.

Scientific Research Applications

6-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)-4(3H)-pyrimidinone has been the focus of scientific research due to its potential use in the development of new drugs. This compound has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and depression. It has been studied as a potential inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which is involved in the regulation of various cellular processes. Additionally, it has been studied as a potential antagonist of the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.

properties

IUPAC Name

4-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN4O/c1-19-6-8-20(9-7-19)15-17-13(10-14(21)18-15)11-2-4-12(16)5-3-11/h2-5,10H,6-9H2,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGOWDSXOGASSCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=CC(=O)N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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